molecular formula C15H16O2 B14702956 2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol CAS No. 22440-32-0

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol

Cat. No.: B14702956
CAS No.: 22440-32-0
M. Wt: 228.29 g/mol
InChI Key: KFPPUWIWGYTEBX-UHFFFAOYSA-N
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Description

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol is an organic compound that features a hydroxyl group attached to a phenylmethyl group, which is further connected to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

22440-32-0

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-[2-[hydroxy(phenyl)methyl]phenyl]ethanol

InChI

InChI=1S/C15H16O2/c16-11-10-12-6-4-5-9-14(12)15(17)13-7-2-1-3-8-13/h1-9,15-17H,10-11H2

InChI Key

KFPPUWIWGYTEBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2CCO)O

Origin of Product

United States

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